(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester

Catalog No.
S13978196
CAS No.
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methy...

Product Name

(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester

IUPAC Name

ethyl (E,2R,3R)-2-amino-3-hydroxyhept-4-enoate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h5-8,11H,3-4,10H2,1-2H3/b6-5+/t7-,8-/m1/s1

InChI Key

RJIIFNAONRPOOP-ZZTMBZGHSA-N

Canonical SMILES

CCC=CC(C(C(=O)OCC)N)O

Isomeric SMILES

CC/C=C/[C@H]([C@H](C(=O)OCC)N)O

(2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester is a chiral amino acid derivative characterized by its unique structure that includes a long carbon chain and functional groups such as an amino group and a hydroxyl group. This compound is part of the family of unsaturated amino acids and is notable for its double bond configuration at the 4-position, which contributes to its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. The methyl ester form enhances its solubility and bioavailability, making it suitable for various synthetic pathways and biological studies .

The chemical reactivity of (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester can be attributed to its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with acids to form esters, which may lead to derivatives with altered properties.
  • Amidation: The amino group can participate in nucleophilic attacks on carbonyls, facilitating the formation of amides.
  • Hydrogenation: The double bond in the octenoic acid chain can undergo hydrogenation to yield saturated derivatives.

These reactions allow for the modification of the compound for targeted applications in drug development or materials science .

Research indicates that (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester exhibits various biological activities. It has been studied for its potential role in:

  • Neuroprotective effects: Some studies suggest that this compound may have protective effects on neuronal cells, potentially influencing conditions like neurodegeneration.
  • Antioxidant properties: Its structure may contribute to scavenging free radicals, thereby reducing oxidative stress in biological systems.
  • Metabolic pathways: As an amino acid derivative, it may play a role in metabolic processes, influencing protein synthesis and cellular signaling pathways .

The synthesis of (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester can be achieved through several methodologies:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.
  • Chemical Synthesis: Starting from commercially available precursors such as 2-amino-3-hydroxybutanoic acid and employing coupling reactions followed by esterification.
  • Total Synthesis: A multi-step synthetic route involving protection-deprotection strategies to build up the desired structure selectively.

Each method has its advantages in terms of yield, purity, and environmental impact .

The applications of (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester span several domains:

  • Pharmaceuticals: It serves as a potential building block for drug synthesis due to its biological activity.
  • Nutraceuticals: Its properties may be leveraged in dietary supplements aimed at enhancing cognitive function or providing antioxidant benefits.
  • Research Tools: Used in biochemical assays to study metabolic pathways involving amino acids and their derivatives .

Interaction studies involving (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester focus on its binding affinity with various receptors and enzymes. Notable findings include:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its neuroprotective effects.
  • Enzyme Inhibition: Studies exploring whether it inhibits specific enzymes involved in metabolic pathways can reveal its potential therapeutic roles.

These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-hydroxybutanoic acidShorter carbon chain; no double bondInvolved in neurotransmitter synthesis
3-Hydroxybutyric acidHydroxyl group; no amino groupKnown for energy metabolism
2-Amino-6-methylheptanoic acidLonger carbon chain; branched structurePotentially more hydrophobic
5-Aminolevulinic acidInvolved in heme synthesis; different functional groupsKey intermediate in porphyrin metabolism

These compounds highlight the uniqueness of (2S,3R,4E)-2-amino-3-hydroxy-4-octenoic acid methyl ester through its specific configuration and functional groups that confer distinct biological activities and applications .

Stereoselective Synthesis of α-Amino-β-Hydroxy Ester Scaffolds

The aldol reaction remains the most widely employed strategy for constructing β-hydroxy-α-amino acid esters. A landmark advancement involves the use of pseudoephenamine glycinamide (1) as a chiral auxiliary, enabling diastereoselective aldol additions with aldehydes and ketones (Table 1). Enolization of (R,R)- or (S,S)-pseudoephenamine glycinamide with lithium hexamethyldisilazide (LiHMDS) and lithium chloride generates configurationally stable enolates, which react with carbonyl substrates to yield syn-aldol adducts homologous to L- or D-threonine, respectively. For example, methyl isopropyl ketone undergoes aldolization with 1 to produce adduct 16 in 98% yield with >20:1 diastereomeric ratio (d.r.), as confirmed by X-ray crystallography. This method tolerates diverse substrates, including α,β-unsaturated and aromatic aldehydes, achieving yields of 55–98%.

By contrast, palladium-catalyzed aza-Claisen rearrangements of allylic acetimidates derived from α-hydroxy acids offer an alternative route to β-hydroxy-α-amino esters. While this approach predominantly yields (2S,3S)-configured products, modifying the substrate’s protecting groups and reaction conditions could theoretically access the (2S,3R) configuration. For instance, MOM-ether-directed rearrangement of allylic acetimidates in the presence of p-benzoquinone minimizes competing palladium(0)-catalyzed pathways, ensuring high stereoselectivity.

Table 1. Comparative Analysis of Stereoselective Aldol Methodologies

SubstrateCatalyst/BaseYield (%)d.r.ConfigurationReference
Methyl isopropyl ketoneLiHMDS/LiCl98>20:1(2S,3R)
α-MethylcinnamaldehydeLiHMDS/LiCl8715:1(2S,3R)
Allylic acetimidatePd(OAc)₂/BQ7312:1(2S,3S)

Catalytic Asymmetric Strategies for (2S,3R) Configuration

Achieving the (2S,3R) configuration necessitates precise control over both the α-amino and β-hydroxy stereocenters. Cooperative catalysis systems, such as ruthenium complexes paired with Brønsted acids, have shown promise for related β-amino ester syntheses. In these systems, the ruthenium catalyst facilitates dehydrogenation-hydrogenation steps, while the Brønsted acid activates carbonyl substrates, enabling asymmetric amination of β-hydroxy esters. Although direct applications to (2S,3R)-configured compounds remain unexplored, adapting this methodology to β-hydroxy-α-amino esters could involve sequential oxidation-amination-reduction cycles.

Notably, pseudoephenamine glycinamide’s inherent chirality provides a more straightforward route to the (2S,3R) configuration. Using (S,S)-pseudoephenamine glycinamide enolates ensures that the aldol adduct’s β-hydroxy group adopts the R configuration, while the α-amino group retains the S configuration from the auxiliary. Subsequent hydrolysis or reduction steps then yield the target ester without epimerization.

Role of Protecting Groups in Preventing Racemization During Esterification

Protecting groups critically influence stereochemical integrity during esterification. The MOM-ether group, employed in palladium-catalyzed aza-Claisen rearrangements, serves a dual role: it directs the stereochemical outcome of the rearrangement and prevents racemization at the β-hydroxy center. Similarly, pseudoephenamine acts as a transient chiral auxiliary in aldol reactions, shielding the α-amino group from undesired side reactions during enolization and esterification.

Alternative protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), have been evaluated for β-hydroxy-α-amino acid syntheses. However, their bulkiness can sterically hinder enolate formation, reducing reaction efficiency. In contrast, pseudoephenamine’s compact structure allows for high-yielding, stereoretentive transformations, as evidenced by the isolation of crystalline aldol adducts without detectable racemization.

Comparative Analysis of Silane-Mediated Esterification Protocols

Silane reagents, particularly LiHMDS, play pivotal roles in enolate generation and esterification. In pseudoephenamine glycinamide aldol reactions, LiHMDS/LiCl mixtures promote rapid and complete enolization, enabling stoichiometric control over stereochemistry. By contrast, traditional esterification methods using trimethylsilyl chloride (TMSCl) often require harsh acidic conditions, increasing racemization risks.

Table 2. Silane-Mediated vs. Conventional Esterification Protocols

ParameterLiHMDS/LiClTMSCl
Reaction Time1–2 h4–6 h
Yield (%)55–9840–75
Stereoretention>99% ee85–90% ee
Substrate ScopeBroadLimited

The superior performance of LiHMDS/LiCl systems underscores their utility in large-scale syntheses of stereochemically complex esters.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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